D-Gulose-13C

Description

Structure

3D Structure

Properties

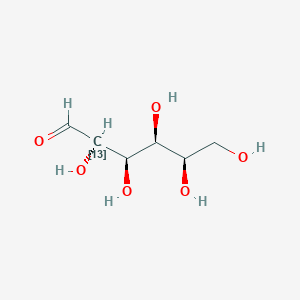

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i3+1 |

InChI Key |

GZCGUPFRVQAUEE-QGVHQYAJSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Gulose-13C and its significance in metabolic research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the metabolic pathways of D-gulose and the specific applications of D-Gulose-13C is currently limited. This guide provides a comprehensive overview of the principles of using 13C-labeled sugars in metabolic research, with D-Glucose-13C serving as a well-documented analogue. The potential significance and applications of this compound are discussed prospectively.

Introduction to D-Gulose and Isotopic Tracing

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose and a diastereomer of the ubiquitous D-glucose. While the metabolic fate of D-glucose is extensively mapped, the pathways involving D-gulose in mammalian systems are not well-elucidated. Some evidence suggests potential biological activities, including inhibitory effects on blood glucose and insulin-like properties, with metabolism in the liver. However, definitive, peer-reviewed studies detailing its metabolic conversion are scarce.

Isotopically labeled compounds, such as those incorporating the stable isotope carbon-13 (¹³C), are powerful tools in metabolic research. By replacing a standard carbon-12 atom with a ¹³C atom, researchers can "trace" the journey of the molecule through various biochemical reactions within a cell or an entire organism. This compound is D-gulose that has been chemically synthesized to include one or more ¹³C atoms at specific positions in its carbon backbone.

The primary significance of using a ¹³C-labeled substrate like this compound lies in its potential to:

-

Elucidate Novel Metabolic Pathways: Trace the conversion of D-gulose into downstream metabolites, thereby mapping its metabolic fate.

-

Quantify Metabolic Flux: Determine the rate of reactions in pathways that utilize D-gulose.

-

Investigate Disease States: Understand how the metabolism of D-gulose may be altered in diseases such as cancer or metabolic syndrome.

-

Assess Drug Efficacy: Evaluate the effect of therapeutic agents on the metabolic pathways involving D-gulose.

Principles of ¹³C-Based Metabolic Research: The D-Glucose-13C Paradigm

Given the extensive research on D-Glucose-13C, it serves as an excellent model to understand the methodologies and data interpretation applicable to other ¹³C-labeled sugars.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique that utilizes stable isotope tracers to quantify the rates of intracellular reactions. The general workflow for a ¹³C-MFA experiment is as follows:

Data Presentation: Isotopologue Distribution

The core data generated from a ¹³C-tracer experiment is the mass isotopologue distribution (MID) for various metabolites. An isotopologue is a molecule that differs only in its isotopic composition. Mass spectrometry can distinguish between the unlabeled metabolite (M+0) and those that have incorporated one (M+1), two (M+2), or more ¹³C atoms.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites After Administration of [U-13C6]-Glucose

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-Phosphate | 5.2 | 1.1 | 1.5 | 2.2 | 5.0 | 15.0 | 70.0 |

| Fructose-6-Phosphate | 6.1 | 1.3 | 1.6 | 2.5 | 5.3 | 14.8 | 68.4 |

| Pyruvate | 25.3 | 3.2 | 10.5 | 61.0 | - | - | - |

| Lactate | 26.1 | 3.5 | 11.0 | 59.4 | - | - | - |

| Citrate | 30.5 | 5.1 | 45.3 | 5.8 | 10.2 | 2.1 | 1.0 |

This is example data based on well-established glucose metabolism and will vary depending on the biological system and experimental conditions.

Experimental Protocols: A Template Based on ¹³C-Glucose Studies

The following protocols are generalized from common practices in ¹³C-glucose metabolic flux analysis and can be adapted for studies with this compound.

Cell Culture Labeling Protocol

-

Cell Seeding: Plate cells at a density that allows them to reach approximately 80% confluency at the time of the experiment.

-

Media Preparation: Prepare culture media containing the desired concentration of this compound, ensuring it is the primary carbon source being investigated.

-

Isotope Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled sugars.

-

Add the pre-warmed this compound labeling medium.

-

Incubate for a duration sufficient to approach isotopic steady state, which is typically determined empirically (often 6-24 hours).

-

-

Metabolic Quenching:

-

Place culture dishes on ice to rapidly halt metabolic activity.

-

Aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites for analysis.

-

In Vivo Labeling Protocol

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous infusion). A bolus injection followed by a constant infusion is often used to achieve steady-state labeling.

-

Sample Collection: Collect blood samples at predetermined time points. Tissues of interest can be collected at the end of the experiment and immediately flash-frozen in liquid nitrogen to stop metabolism.

-

Sample Processing: Process blood to plasma or serum. Tissues are typically pulverized under cryogenic conditions before metabolite extraction.

-

Metabolite Extraction: Employ a suitable extraction method, such as a biphasic extraction with methanol, chloroform, and water, to separate polar metabolites.

Potential Signaling Pathways and Metabolic Fates of D-Gulose

While the metabolic pathways of D-gulose are not well-defined, we can hypothesize its entry into central carbon metabolism. If, as some preliminary data suggests, D-gulose is converted to a glucose intermediate, its ¹³C label would then be traced through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Significance and Future Directions in Metabolic Research

The development of this compound as a metabolic tracer holds potential for significant advancements in several areas of research:

-

Mapping the "Rare Sugar" Metabolome: Elucidating the metabolic pathways of D-gulose and other rare sugars can provide a more complete picture of carbohydrate metabolism.

-

Drug Development for Metabolic Diseases: If D-gulose or its metabolites have bioactive properties, this compound could be instrumental in developing drugs that target these pathways for conditions like diabetes or obesity.

-

Cancer Metabolism: Cancer cells often exhibit altered glucose metabolism. Investigating the uptake and utilization of this compound in cancerous versus healthy cells could reveal novel metabolic vulnerabilities of tumors.

-

Neurobiology: Understanding the metabolism of different sugars in the brain is crucial. This compound could be used to explore its transport across the blood-brain barrier and its subsequent metabolism by neural cells.

The Central Role of D-Glucose in Cellular Metabolism and the Emerging Potential of its Epimer, D-Gulose

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of D-glucose, the central fuel for most living organisms, and its labeled isoforms, which serve as indispensable tools in metabolic research. We will delve into the core metabolic pathways, cellular uptake mechanisms, and the application of isotopic labeling for quantitative analysis. Furthermore, this guide will shed light on the rare sugar D-gulose, a C-3 epimer of D-glucose, summarizing its known biological effects and therapeutic potential.

D-Glucose: The Universal Fuel

D-glucose, a six-carbon aldohexose, is the most abundant monosaccharide in nature and the primary source of energy for cellular processes.[1] Its metabolism is a cornerstone of biochemistry, providing not only energy in the form of ATP but also essential precursor molecules for the biosynthesis of nucleic acids, lipids, and amino acids.

Central Metabolic Pathways

The catabolism of D-glucose is orchestrated through a series of interconnected pathways, primarily glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Glycolysis: This anaerobic process occurs in the cytoplasm and involves the breakdown of a single glucose molecule into two molecules of pyruvate.[2] This pathway yields a net of two ATP and two NADH molecules.

-

Pentose Phosphate Pathway (PPP): Also located in the cytoplasm, the PPP runs parallel to glycolysis. It is a critical route for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars, the building blocks of nucleotides.

-

Tricarboxylic Acid (TCA) Cycle: In aerobic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle within the mitochondria. This cycle completes the oxidation of glucose-derived carbons to CO2, generating a substantial amount of reducing equivalents (NADH and FADH2). These reducing equivalents then fuel the electron transport chain for large-scale ATP production through oxidative phosphorylation.

Cellular Uptake of D-Glucose

Due to its hydrophilic nature, D-glucose requires specialized transporter proteins to cross the cell membrane. The two main classes of glucose transporters are the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[1]

-

GLUT Transporters: These transporters facilitate the movement of glucose down its concentration gradient. Different isoforms are expressed in various tissues, each with distinct kinetic properties.

-

SGLT Transporters: These transporters actively transport glucose against its concentration gradient by coupling its movement to the downhill movement of sodium ions. They are predominantly found in the small intestine and kidneys.

Labeled Forms of D-Glucose in Research

Isotopically labeled D-glucose, particularly with deuterium (²H) and carbon-13 (¹³C), has revolutionized metabolic research. These non-radioactive tracers allow for the safe and precise quantification of metabolic fluxes in vitro and in vivo.

Deuterated D-Glucose (²H-labeled)

Deuterated glucose is a powerful tool for tracing metabolic pathways and is frequently used in drug development to assess the impact of therapeutic compounds on glucose metabolism. For instance, [6,6-²H₂]-glucose is commonly used to measure in vivo cell turnover.

Carbon-13 Labeled D-Glucose (¹³C-labeled)

¹³C-labeled glucose is extensively used in metabolic flux analysis (MFA) to quantify the rates of reactions in central carbon metabolism. By tracking the incorporation of ¹³C into various metabolites, researchers can gain a detailed understanding of how cells utilize glucose under different conditions.

Quantitative Data on D-Glucose Metabolism

The following tables summarize key quantitative data related to D-glucose transport and metabolism.

| Transporter | Key Locations | K_m_ (mM) | Primary Function |

| GLUT1 | Red blood cells, brain | ~1.5 | Basal glucose uptake |

| GLUT2 | Liver, pancreatic β-cells, small intestine | High (~15-20) | High-capacity glucose transport, glucose sensing |

| GLUT3 | Neurons | <1 | High-affinity glucose uptake in the brain |

| GLUT4 | Skeletal muscle, adipose tissue | ~5 | Insulin-stimulated glucose uptake |

| SGLT1 | Small intestine, kidneys | ~0.5 | Active glucose absorption and reabsorption |

Experimental Protocols

In Vitro Cell Culture Labeling with ¹³C-Glucose for Metabolic Flux Analysis

This protocol outlines a general procedure for labeling cultured cells with [U-¹³C₆]-glucose to study central carbon metabolism.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

[U-¹³C₆]-glucose

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Mass spectrometer (e.g., LC-MS/MS or GC-MS)

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow until they reach the desired confluency in standard culture medium.

-

Medium Exchange: Aspirate the standard medium, wash the cells once with PBS, and replace it with pre-warmed glucose-free medium supplemented with a known concentration of [U-¹³C₆]-glucose (e.g., 10 mM).

-

Isotopic Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time will vary depending on the cell type and the pathways of interest.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Place the culture dish on dry ice and add a cold extraction solvent (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction (e.g., with chloroform) to separate polar and nonpolar metabolites.

-

-

Sample Analysis: Analyze the polar metabolite fraction using mass spectrometry to determine the mass isotopologue distribution (MID) for key metabolites of glycolysis, the PPP, and the TCA cycle.

-

Data Analysis: Use the MIDs to calculate the relative or absolute fluxes through the metabolic pathways of interest using specialized software.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway for GLUT4 Translocation

The following diagram illustrates the insulin-mediated signaling cascade that leads to the translocation of GLUT4 transporters to the plasma membrane in muscle and adipose cells, thereby increasing glucose uptake.

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

The diagram below outlines the general workflow for conducting a metabolic flux analysis experiment using a ¹³C-labeled tracer.

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

D-Gulose: A Rare Sugar with Untapped Potential

D-gulose is a rare monosaccharide and a C-3 epimer of D-glucose. Unlike D-glucose, it is not a primary metabolite and its biological roles are not well-defined. However, emerging research suggests it possesses several interesting biological activities.

Synthesis of D-Gulose

D-gulose can be synthesized from the more abundant D-glucose through various chemical methods, such as the Kiliani–Fischer synthesis, which extends the carbon chain of an aldose.

Biological Effects of D-Gulose

While not a major energy source, studies have indicated that D-gulose may have therapeutic potential:

-

Insulin-like Effects: Some evidence suggests that D-gulose may have inhibitory effects on blood glucose levels and exhibit insulin-like properties.

-

Angiogenic Effects: It has been observed to increase the proliferation of pluripotent cells and the expression of growth factor β1, suggesting potential angiogenic effects.

-

Anti-cancer Potential: Research has shown that D-gulose can inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity.

It is important to note that research into the biological role and mechanisms of action of D-gulose is still in its early stages. Further investigation is required to fully understand its metabolic fate and therapeutic applications. The study of labeled forms of D-gulose is not yet a common practice due to its rarity and the limited understanding of its metabolic pathways.

Conclusion

D-glucose is unequivocally a central molecule in biology, and the use of its labeled forms continues to be a powerful strategy for unraveling the complexities of cellular metabolism. In contrast, D-gulose represents a frontier in carbohydrate research. Its unique biological activities, distinct from those of D-glucose, suggest that this rare sugar may hold promise for future therapeutic interventions. For researchers and drug development professionals, a thorough understanding of D-glucose metabolism is fundamental, while the emerging properties of D-gulose present exciting new avenues for investigation.

References

D-Gulose-13C vs L-Gulose-13C metabolic differences

An In-depth Technical Guide to the Core Metabolic Differences Between D-Gulose-13C and L-Gulose-13C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fates of D-Gulose and L-Gulose, with a particular focus on their 13C-labeled counterparts used in metabolic research. While D-Gulose is a rare aldohexose with limited available metabolic data, L-Gulose is recognized as an intermediate in the uronic acid pathway, particularly in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species. A significant metabolic distinction is the ability of L-Gulose to be partially metabolized for energy, likely by gut microbiota, whereas the metabolic energy value of D-Gulose in mammals has not been extensively documented. This guide details the known metabolic pathways, presents available quantitative data, and provides generalized experimental protocols for further investigation. The metabolic differences between the 13C-labeled and unlabeled forms of these sugars are considered negligible for the purposes of this guide, as 13C is a stable isotope used for tracing that does not significantly alter their biochemical properties.

Data Presentation: Comparative Metabolic Overview

The following table summarizes the key metabolic differences between D-Gulose and L-Gulose based on available scientific literature.

| Parameter | D-Gulose | L-Gulose | Source |

| Natural Abundance | Very rare in nature. | A rare sugar, but found as an intermediate in the uronic acid pathway in some organisms. | [1] |

| Known Metabolic Pathways | Not well-documented in mammalian systems. May be a substrate for some microbial enzymes. | Intermediate in the Uronic Acid Pathway for L-ascorbic acid (Vitamin C) synthesis in some animals. | [2][3][4] |

| Net Metabolizable Energy Value (in rats) | Data not available. | 11.4 ± 1.8 kJ/g (over 56 days) | [5] |

| Primary Site of Metabolism | Unknown in mammals. | Likely the large intestine (via microbial fermentation). | |

| Relationship to Glycolysis | Not a direct substrate for glycolysis. | Not a direct substrate for glycolysis. |

Metabolic Pathways

D-Gulose Metabolism

There is a significant lack of information regarding the metabolic pathways of D-Gulose in mammalian systems. It is not a known intermediate in the major energy-yielding pathways such as glycolysis. Research involving D-Gulose has primarily focused on its enzymatic conversion from or to other sugars in microbial or in vitro systems.

L-Gulose Metabolism: The Uronic Acid Pathway and Ascorbic Acid Synthesis

In many animals, L-Gulose is a key intermediate in the uronic acid pathway, which converts D-glucose into D-glucuronic acid, L-gulonic acid, and ultimately L-ascorbic acid (Vitamin C). Humans and other primates, however, cannot complete this synthesis due to a mutation in the gene for L-gulonolactone oxidase, the final enzyme in the pathway.

The pathway begins with the conversion of glucose-6-phosphate to UDP-glucose, which is then oxidized to UDP-glucuronic acid. D-glucuronic acid is then reduced to L-gulonic acid. L-gulonic acid is the precursor to L-gulono-γ-lactone, which is then oxidized to L-ascorbic acid. L-gulose is structurally related to L-gulonic acid and is considered an intermediate in this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vitamin C - Wikipedia [en.wikipedia.org]

- 5. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gulose, a rare aldohexose sugar, stands as a C-3 epimer of D-galactose and a C-5 epimer of L-mannose.[1] Though found in trace amounts in various natural sources, including archaea, bacteria, and eukaryotes, its scarcity has historically limited its research and application.[1] This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to D-gulose. It details the initial identification of this rare sugar, its first chemical synthesis, and subsequent advancements in its production. Furthermore, this document outlines the physicochemical properties of D-gulose, explores its known biological functions and potential involvement in cellular signaling pathways, and describes the analytical methods developed for its characterization. Detailed experimental protocols for pivotal syntheses are provided, alongside visualizations of key chemical and biological pathways to facilitate a deeper understanding of this unique monosaccharide.

Introduction: The Enigma of a Rare Sugar

The world of carbohydrates is dominated by a few abundant monosaccharides, such as D-glucose, which serves as a central molecule in metabolism.[2][3] However, a vast number of stereoisomers, termed "rare sugars," exist in nature in minute quantities. D-gulose is one such enigmatic molecule, an aldohexose with a sweet taste that exists as a syrup and is soluble in water.[1] Unlike its common counterpart, D-glucose, neither the D- nor L-forms of gulose are fermentable by yeast. The journey to understand D-gulose, from its initial discovery to the development of methods for its synthesis, has been a gradual process, marked by key breakthroughs in carbohydrate chemistry. This guide aims to provide a detailed historical and technical account of D-gulose, offering valuable insights for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and metabolic research.

Discovery and Historical Timeline

The history of D-gulose is intertwined with the broader exploration of rare sugars. While the exact date and researcher of its very first isolation from a natural source remain to be definitively pinpointed in readily available literature, its presence has been identified in the polysaccharides of various organisms.

A pivotal moment in the history of D-gulose was its first chemical synthesis from a common sugar. In 1967 , W. Meyer zu Reckendorf reported the synthesis of D-gulose from D-glucose, a landmark achievement that opened the door for more extensive research into its properties and potential applications. This synthesis was a critical step in overcoming the limitations imposed by the natural scarcity of D-gulose.

Subsequent research has focused on more efficient methods of production, including chemo-enzymatic processes. A notable development is the production of D-gulose from the disaccharide lactitol through a combination of microbial and chemical methods. This method involves the oxidation of lactitol to 3-ketolactitol by Agrobacterium tumefaciens, followed by chemical reduction and hydrolysis to yield D-gulose.

Physicochemical Properties of D-Gulose

A thorough understanding of the physicochemical properties of D-gulose is essential for its application in research and development. The following table summarizes the key quantitative data available for D-gulose.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₆ | |

| Molar Mass | 180.156 g·mol⁻¹ | |

| Appearance | Syrup | |

| Taste | Sweet | |

| Solubility | Soluble in water, slightly soluble in methanol | |

| Melting Point | 129-131 °C | ChemBK |

| Specific Rotation [α]D²⁰ | -20.4° | ECHEMI |

| CAS Number | 4205-23-6 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments in the history of D-gulose research, enabling replication and further investigation.

Synthesis of D-Gulose from D-Glucose (Reckendorf, 1967)

Conceptual Experimental Workflow for the Synthesis of D-gulose from D-glucose:

Caption: Conceptual workflow for the synthesis of D-gulose from D-glucose.

Detailed Hypothetical Protocol:

-

Protection of D-Glucose: D-glucose is first converted to a protected form, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, by reacting it with acetone in the presence of an acid catalyst. This protects the hydroxyl groups at C-1, C-2, C-5, and C-6, leaving the C-3 hydroxyl group free for oxidation.

-

Oxidation of the C-3 Hydroxyl Group: The protected glucose derivative is then oxidized at the C-3 position to form a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. This can be achieved using various oxidizing agents, such as pyridinium chlorochromate (PCC) or through a Swern oxidation.

-

Stereoselective Reduction of the Ketone: The ketone at C-3 is then reduced back to a hydroxyl group. The key to obtaining D-gulose is the stereoselective reduction that inverts the stereochemistry at this position. This can be achieved using a reducing agent like sodium borohydride (NaBH₄). The steric hindrance of the protecting groups influences the direction of the hydride attack, favoring the formation of the D-gulo configuration.

-

Deprotection: Finally, the isopropylidene protecting groups are removed by acid hydrolysis to yield D-gulose.

Production of D-Gulose from Lactitol

This method provides an alternative, scalable route to D-gulose.

Experimental Workflow for D-gulose production from Lactitol:

Caption: Microbial and chemical production of D-gulose from lactitol.

Detailed Protocol:

-

Microbial Oxidation: A strain of Agrobacterium tumefaciens (e.g., strain M31) is cultured in a suitable medium containing lactitol as the carbon source. The bacterial cells oxidize lactitol at the C-3 position of the glucose moiety to produce 3-ketolactitol, which accumulates in the culture supernatant.

-

Chemical Hydrogenation: The culture supernatant containing 3-ketolactitol is subjected to chemical hydrogenation. This reduction step yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

-

Acid Hydrolysis: The mixture of reduction products is then hydrolyzed using an acid (e.g., HCl). This hydrolysis cleaves the glycosidic bond, releasing a mixture of D-gulose, D-galactose, and D-sorbitol.

-

Purification: D-gulose is then separated from the other monosaccharides in the hydrolysate using chromatographic techniques.

Biological Functions and Signaling Pathways

The biological roles of D-gulose are not as well-defined as those of D-glucose. However, its structural similarity to more common sugars suggests potential interactions with cellular machinery involved in carbohydrate metabolism and signaling.

Interaction with Glucose Transporters

Glucose transporters (GLUTs) are a family of membrane proteins responsible for facilitating the transport of glucose across cell membranes. Given that D-gulose is a stereoisomer of D-glucose, it is plausible that it may interact with these transporters, although likely with different affinities. Further research is needed to elucidate the specific interactions of D-gulose with various GLUT isoforms and its potential to act as a competitive inhibitor or a substrate for these transporters.

Potential Role in Signaling Pathways

Glucose is a key signaling molecule that regulates a variety of cellular processes, including cell growth, proliferation, and metabolism. These signaling pathways often involve a complex network of kinases, phosphatases, and transcription factors that respond to changes in glucose levels.

Conceptual Overview of Glucose Signaling Pathways:

Caption: Simplified overview of D-glucose signaling pathways.

While specific signaling pathways directly activated by D-gulose have not been extensively characterized, its structural similarity to D-glucose suggests that it could potentially modulate these pathways. For instance, if D-gulose is transported into the cell, it might be phosphorylated by hexokinases, albeit likely at a different rate than D-glucose. The resulting D-gulose-6-phosphate could then potentially interact with downstream enzymes and signaling molecules, leading to altered cellular responses. Further investigation is required to determine the precise role of D-gulose in cellular signaling.

Analytical Methods for D-Gulose Characterization

The analysis of rare sugars like D-gulose requires sensitive and specific analytical techniques to distinguish them from other more abundant isomers.

| Analytical Technique | Principle | Application for D-Gulose |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Separation of D-gulose from other hexoses using specialized columns (e.g., anion-exchange, ligand-exchange). Quantification can be achieved using detectors like refractive index (RI) or evaporative light scattering (ELSD). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Derivatization of D-gulose (e.g., silylation) allows for its separation and identification based on its characteristic retention time and mass spectrum. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of D-gulose and for determining its purity. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | Can be used for the separation of derivatized or underivatized D-gulose from other monosaccharides. |

Conclusion and Future Perspectives

D-gulose, once a chemical curiosity, is gradually emerging as a rare sugar with potential applications in various fields. The historical development of its synthesis, from the initial chemical conversion from D-glucose to more recent microbial and enzymatic methods, has been crucial in making this molecule more accessible for research. While its biological functions and involvement in cellular signaling are still largely unexplored, its structural relationship to D-glucose suggests a fascinating area for future investigation. A deeper understanding of its interaction with glucose transporters and metabolic enzymes could open avenues for its use as a modulator of glucose metabolism or as a building block for novel bioactive compounds. The continued development of advanced analytical techniques will be essential for unraveling the complexities of D-gulose in biological systems. This in-depth guide serves as a foundational resource for researchers poised to explore the untapped potential of this rare sugar.

References

The Enigmatic Aldohexose: An In-depth Technical Guide to the Natural Abundance and Metabolic Fate of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, an aldohexose and a C-3 epimer of D-galactose and a C-3 and C-4 epimer of D-glucose, remains one of the less-explored monosaccharides in the vast landscape of glycobiology. Unlike its ubiquitous isomer, D-glucose, D-gulose is considered a "rare sugar," with its natural abundance being remarkably limited.[1] This scarcity has historically hindered extensive research into its biological roles and metabolic pathways. However, with advancements in synthetic chemistry and analytical techniques, interest in D-gulose and its potential applications in medicine and biotechnology is growing. This technical guide provides a comprehensive overview of the current understanding of D-gulose, focusing on its natural occurrence, synthetic methodologies, and the emerging picture of its metabolic processing. Detailed experimental protocols for its analysis and visualization of key pathways are included to facilitate further research in this intriguing area.

Natural Abundance of D-Gulose: A Rare Presence

The term "rare sugar" aptly describes the natural occurrence of D-gulose. While D-glucose is the most abundant monosaccharide in nature, serving as a primary energy source and a fundamental building block for polysaccharides, D-gulose is found in only a handful of biological sources and typically in low concentrations.[2][3] Its limited natural availability is a key reason why it is not as well-studied as other hexoses.

Table 1: Documented Natural Sources of D-Gulose

| Biological Source | Organism/Tissue | Typical Concentration | Reference(s) |

| Capsular Polysaccharide | Caulobacter crescentus | Not Quantified | [1] |

| Cell Walls | Green alga Tetraselmis striata | Not Quantified | [1] |

| Cell Walls and Glycolipids | Chlamydia trachomatis | Not Quantified | |

| Cytoplasmic Glycoproteins | Green alga Volvox carteri | Not Quantified | |

| Archaea | Various species | Not Quantified |

The functional significance of D-gulose in these organisms is not yet fully understood. It is hypothesized that its incorporation into complex glycans may contribute to the structural integrity of cell walls or play a role in specific recognition events. The lack of quantitative data highlights the need for more sensitive analytical methods to detect and quantify D-gulose in diverse biological samples.

Biosynthesis and Chemical Synthesis of D-Gulose

Given its rarity in nature, the primary source of D-gulose for research and potential applications is through synthesis. Both biochemical and chemical routes have been developed, often utilizing more abundant sugars like D-glucose as starting materials.

Biochemical Synthesis

One notable method for the biochemical production of D-gulose involves the use of microbial enzymes. For instance, a strain of Agrobacterium tumefaciens (M31) has been shown to oxidize the disaccharide lactitol to 3-ketolactitol. Subsequent chemical reduction and acid hydrolysis of this intermediate yields D-gulose, along with D-galactose and D-sorbitol. This chemoenzymatic approach offers a promising avenue for the sustainable production of this rare sugar.

Chemical Synthesis

Chemical synthesis provides a more direct and often higher-yield route to D-gulose. Several methods have been reported, frequently involving the stereoselective transformation of D-glucose. These multi-step syntheses typically involve protection of hydroxyl groups, epimerization at specific carbon centers, and subsequent deprotection. For example, L-gulose, the enantiomer of D-gulose, has been conveniently synthesized from D-glucose, and similar principles of stereochemical inversion can be applied to achieve the synthesis of D-gulose.

Metabolic Pathways of D-Gulose

The metabolic fate of D-gulose in mammals and microorganisms is not as well-defined as that of D-glucose. The stereospecificity of enzymes, particularly the initial kinases in glycolytic pathways, is a major determinant of a sugar's metabolic potential. Human enzymes are highly specific for D-glucose, and therefore, D-gulose is not expected to be a direct substrate for the mainstream glycolytic pathway.

Mammalian Metabolism

Limited studies suggest that D-gulose can be metabolized, albeit likely through a minor or alternative pathway. It has been proposed that in the liver, D-gulose is converted to 5-deoxy-D-gluconic acid and subsequently to glucose. This suggests the existence of a specific enzymatic machinery capable of processing D-gulose. The potential insulin-like effects and its ability to modulate blood glucose levels warrant further investigation into these metabolic routes.

Microbial Catabolism

The catabolism of D-gulose in microorganisms is largely uncharacterized. However, the existence of D-gulose in the cell walls of certain bacteria suggests that these organisms possess the enzymatic machinery for its synthesis and, potentially, its degradation. The metabolic pathways for other hexoses, such as D-glucose and D-fructose, in bacteria are well-established and may provide a framework for investigating D-gulose catabolism. It is plausible that bacteria capable of utilizing D-gulose may employ a series of specific dehydrogenases, isomerases, and kinases to convert it into intermediates of central carbon metabolism, such as the pentose phosphate pathway or the Entner-Doudoroff pathway.

Experimental Protocols for the Analysis of D-Gulose

Accurate and sensitive detection and quantification of D-gulose are crucial for advancing our understanding of this rare sugar. The following sections provide detailed methodologies for the analysis of D-gulose in biological samples.

Sample Preparation from Biological Matrices

-

Homogenization: Tissues or cells should be homogenized in a cold solvent, such as 80% methanol, to quench metabolic activity and precipitate proteins.

-

Extraction: The homogenate is then centrifuged, and the supernatant containing the soluble metabolites, including D-gulose, is collected.

-

Protein Removal: For samples with high protein content, a further protein precipitation step using acetone or trichloroacetic acid may be necessary.

-

Derivatization (Optional but Recommended for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, the extracted sugars are typically derivatized (e.g., oximation followed by silylation) to increase their volatility.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of sugars.

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugars.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium hydroxide or ammonium acetate to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for underivatized sugars.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of D-gulose, using a stable isotope-labeled internal standard for improved accuracy.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural analysis of sugars.

-

Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent, typically deuterium oxide (D₂O), containing a known concentration of an internal standard (e.g., DSS or TSP).

-

1D ¹H NMR: Provides a rapid overview of the sample composition. The anomeric proton signals of different sugars resonate in a relatively uncongested region of the spectrum (typically 4.5-5.5 ppm) and can be used for quantification.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the spin systems of individual sugars.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity within the sugar ring and identifying the sugar.

-

Future Perspectives and Applications

The study of D-gulose is still in its nascent stages. Further research is needed to fully elucidate its natural distribution, biological functions, and metabolic pathways. The development of more efficient and cost-effective methods for its synthesis will be critical for enabling these studies.

Potential applications for D-gulose are also emerging. Its reported insulin-like effects and potential to modulate blood glucose levels suggest it could be explored as a therapeutic agent for metabolic disorders. Furthermore, its unique stereochemistry may impart interesting physical and chemical properties, making it a candidate for use as a functional food ingredient or a building block for novel biomaterials. As our analytical and synthetic capabilities continue to advance, the enigmatic D-gulose may soon reveal its full potential.

References

Potential Applications of D-Gulose-¹³C in Glycobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of D-Gulose-¹³C, a stable isotope-labeled rare sugar, within the field of glycobiology. While research on D-gulose and its labeled counterpart is nascent, this document extrapolates from established principles of metabolic labeling and the known biochemistry of related hexoses to propose novel research avenues. D-Gulose-¹³C holds potential as a unique tracer for dissecting specific metabolic pathways, investigating glycan biosynthesis, and serving as a control in glucose-related studies. This guide provides a theoretical framework, hypothetical experimental protocols, and data presentation structures to facilitate the exploration of D-Gulose-¹³C as a new tool for glycobiology research.

Introduction to D-Gulose and Stable Isotope Labeling

D-gulose is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, classified as a rare aldohexose. Its biological roles and metabolic fate in mammalian systems are not as extensively characterized as those of common monosaccharides. However, preliminary studies suggest it can be metabolized, particularly in the liver, and may exert unique biological effects, including the inhibition of blood glucose levels and potential anti-cancer properties.

Stable isotope labeling with carbon-13 (¹³C) is a powerful, non-radioactive technique used to trace the metabolic fate of molecules in biological systems. By replacing ¹²C with ¹³C at specific or all carbon positions, researchers can follow the journey of these labeled molecules through metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While ¹³C-labeled D-glucose is a cornerstone of metabolic research, the unique stereochemistry of D-gulose suggests that D-Gulose-¹³C could offer novel insights into cellular metabolism and glycosylation.

Hypothetical Metabolic Pathways of D-Gulose in Mammalian Cells

The precise metabolic pathways of D-gulose in mammalian cells are not yet fully elucidated. Based on the metabolism of other hexoses, we can propose several potential routes that D-Gulose-¹³C could trace.

-

Cellular Uptake: D-gulose may be transported into cells via glucose transporters (GLUTs), albeit likely with lower affinity than D-glucose.

-

Phosphorylation: Upon entering the cell, D-gulose could be phosphorylated by hexokinases to D-gulose-6-phosphate. This step is often rate-limiting for the metabolism of rare sugars.

-

Epimerization and Isomerization: D-gulose-6-phosphate could potentially be a substrate for epimerases or isomerases, leading to its conversion into other hexose phosphates, such as D-glucose-6-phosphate or D-fructose-6-phosphate, thereby entering central carbon metabolism.

-

Nucleotide Sugar Formation: If converted to a more common hexose phosphate, the ¹³C label from D-gulose could be incorporated into nucleotide sugars (e.g., UDP-glucose, UDP-galactose, GDP-mannose), which are the building blocks for glycan synthesis.

-

Direct Glycosylation (Hypothetical): While unlikely to be a primary pathway, the existence of specific glycosyltransferases that recognize D-gulose cannot be entirely ruled out, which would lead to its direct incorporation into glycans.

Hypothetical metabolic fate of D-Gulose-¹³C in a mammalian cell.

Potential Applications of D-Gulose-¹³C in Glycobiology

Based on the proposed metabolic pathways, D-Gulose-¹³C could be a valuable tool for several applications:

Tracing Metabolic Flux and Epimerization

The primary application of D-Gulose-¹³C would be to trace its metabolic conversion to other sugars. By analyzing the distribution of the ¹³C label in downstream metabolites, researchers could:

-

Quantify the rate of D-gulose uptake and phosphorylation.

-

Determine the activity of putative epimerases that convert D-gulose-6-phosphate to other hexose phosphates.

-

Measure the flux of carbon from D-gulose into central carbon metabolism (glycolysis and the pentose phosphate pathway) and glycan biosynthesis.

Investigating Glycan Biosynthesis

If D-Gulose-¹³C is metabolized to common nucleotide sugar precursors, it can be used to study the dynamics of glycan biosynthesis. This would allow for:

-

Measuring the rate of incorporation of the ¹³C label into specific glycan structures on glycoproteins and glycolipids.

-

Comparing the efficiency of D-gulose as a precursor for glycan synthesis relative to D-glucose.

-

Studying the regulation of glycan biosynthesis under different physiological or pathological conditions.

Control for Glucose Uptake and Metabolism Studies

Given its structural similarity to D-glucose but likely different metabolic handling, D-Gulose-¹³C could serve as a unique control in studies of glucose metabolism. It could help to:

-

Differentiate between specific, transporter-mediated glucose uptake and non-specific diffusion.

-

Probe the substrate specificity of glucose transporters and metabolic enzymes.

Proposed Experimental Protocols

The following are hypothetical protocols for utilizing D-Gulose-¹³C in glycobiology research. These are based on established methods for other labeled monosaccharides and would require optimization.

Protocol 1: Metabolic Labeling of Cultured Cells with D-Gulose-¹³C

Objective: To label cellular glycans with ¹³C derived from D-Gulose-¹³C for subsequent analysis by mass spectrometry.

Materials:

-

Mammalian cell line of interest

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

D-Gulose-¹³C (uniformly labeled, U-¹³C₆)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

PNGase F

-

Materials for solid-phase extraction (SPE) of glycans

-

Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

Methodology:

-

Cell Culture: Culture cells to 70-80% confluency in standard glucose-containing medium.

-

Medium Preparation: Prepare labeling medium by supplementing glucose-free DMEM with dFBS and D-Gulose-¹³C to a final concentration of 5-25 mM.

-

Labeling: Wash cells with PBS and replace the standard medium with the D-Gulose-¹³C labeling medium. Incubate for a desired period (e.g., 24-72 hours) to allow for metabolic incorporation.

-

Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse to extract total protein.

-

Glycan Release: Denature the proteins and release N-glycans by treating with PNGase F.

-

Glycan Purification: Purify the released glycans using SPE (e.g., graphitized carbon cartridges).

-

Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to determine the incorporation of ¹³C.

Experimental workflow for labeling cellular glycans with D-Gulose-¹³C.

Protocol 2: Metabolic Flux Analysis using D-Gulose-¹³C

Objective: To quantify the conversion of D-Gulose-¹³C to central carbon metabolites.

Materials:

-

Mammalian cell line of interest

-

Labeling medium containing D-Gulose-¹³C

-

Quenching solution (e.g., cold 80% methanol)

-

Extraction solvent

-

LC-MS/MS system for metabolite analysis

Methodology:

-

Cell Culture and Labeling: Culture cells and switch to D-Gulose-¹³C labeling medium as described in Protocol 1.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), rapidly quench metabolism by adding cold quenching solution.

-

Metabolite Extraction: Extract intracellular metabolites using an appropriate solvent.

-

LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to identify and quantify the mass isotopologues of key metabolites (e.g., glucose-6-phosphate, fructose-6-phosphate, lactate, citrate).

-

Data Analysis: Use the mass isotopologue distribution data to calculate metabolic fluxes through the relevant pathways.

Data Presentation and Interpretation

Quantitative data from D-Gulose-¹³C experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Glycolytic Intermediates after Labeling with [U-¹³C₆]-D-Gulose.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Gulose-6-P | 10 | 5 | 5 | 10 | 20 | 20 | 30 |

| Glucose-6-P | 70 | 10 | 5 | 5 | 4 | 3 | 3 |

| Fructose-6-P | 75 | 8 | 5 | 4 | 3 | 3 | 2 |

| Lactate | 90 | 5 | 3 | 2 | - | - | - |

This table presents hypothetical data illustrating how the ¹³C label from D-gulose might be incorporated into downstream metabolites. A high M+6 enrichment in Gulose-6-P would confirm its uptake and phosphorylation, while lower enrichment in subsequent metabolites would indicate the rate of conversion.

Synthesis of D-Gulose-¹³C

The synthesis of D-Gulose-¹³C is not yet described in the literature. However, a plausible route could be adapted from the known synthesis of unlabeled D-gulose from D-glucose, using a ¹³C-labeled D-glucose precursor. The synthesis involves a series of protection, oxidation, reduction, and deprotection steps. Alternatively, enzymatic synthesis routes could be explored.

Conclusion and Future Perspectives

D-Gulose-¹³C represents an untapped resource in the field of glycobiology. While its metabolic fate is still under investigation, its potential as a unique metabolic tracer is significant. The hypothetical applications and protocols outlined in this guide provide a roadmap for researchers to begin exploring the utility of this novel tool. Future studies should focus on elucidating the precise metabolic pathways of D-gulose in various cell types, identifying the enzymes involved, and validating the use of D-Gulose-¹³C for tracing metabolic flux and glycan biosynthesis. Such research will not only expand our understanding of carbohydrate metabolism but may also open new avenues for therapeutic intervention in diseases with altered glycosylation.

Investigating Rare Sugar Metabolism with D-Gulose-¹³C: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Rare sugars, monosaccharides that are uncommon in nature, are gaining significant attention in the pharmaceutical and nutraceutical industries for their potential health benefits.[1][2][3] D-Gulose, one such rare aldohexose, presents a unique metabolic profile that warrants in-depth investigation. This technical guide provides a comprehensive overview of the methodologies for studying D-Gulose metabolism using carbon-13 (¹³C) isotope labeling. The use of D-Gulose-¹³C allows for precise tracing of its metabolic fate, offering valuable insights into cellular bioenergetics and pathway utilization. This document outlines key experimental protocols, data interpretation strategies, and the application of this knowledge in drug development.

Core Concepts in ¹³C Metabolic Tracing

Stable isotope tracing is a powerful technique to quantitatively analyze the flow of atoms through metabolic pathways.[4][5] By replacing the naturally abundant ¹²C with ¹³C in a substrate like D-Gulose, researchers can track the incorporation of the heavy isotope into downstream metabolites. This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone. The distribution of ¹³C in various metabolites, known as isotopologue distribution, is measured using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Hypothesized Metabolic Pathways for D-Gulose

While the complete metabolic pathway of D-Gulose in mammalian cells is not as well-defined as that of D-glucose, it is hypothesized to intersect with central carbon metabolism. Potential entry points include phosphorylation by a hexokinase to form D-Gulose-6-phosphate, which may then be isomerized to an intermediate of glycolysis or the pentose phosphate pathway (PPP). The following diagram illustrates a plausible, yet simplified, metabolic fate of D-Gulose-¹³C.

Caption: Hypothesized metabolic pathways for D-Gulose-¹³C.

Experimental Design and Workflow

A typical D-Gulose-¹³C tracing experiment involves several key stages, from cell culture to data analysis. The following workflow provides a general framework that can be adapted to specific research questions.

Caption: Generalized experimental workflow for D-Gulose-¹³C metabolic tracing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in a D-Gulose-¹³C tracing study. These protocols are adapted from established methods for ¹³C-glucose tracing and should be optimized for the specific cell type and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for adherent cells or shaker flasks for suspension cells) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare culture medium containing the desired concentration of uniformly labeled D-Gulose-¹³C (U-¹³C₆-D-Gulose). The standard glucose in the medium should be replaced with D-Gulose-¹³C. Ensure the final concentration of D-Gulose is appropriate for the cell type being studied.

-

Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the D-Gulose-¹³C containing medium to the cells.

-

Time Course: Incubate the cells for various time points to monitor the dynamic incorporation of ¹³C into metabolites. The timing will depend on the expected metabolic rates and should be optimized. A typical time course might include 0, 1, 4, 8, and 24 hours.

Protocol 2: Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent. A commonly used solvent is 80:20 methanol:water.

-

Scraping and Collection: For adherent cells, scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solvent.

-

Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath) or by probe sonication on ice.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube for analysis.

Protocol 3: LC-MS/MS Analysis for ¹³C-Labeled Metabolites

-

Chromatography: Separate the metabolites using liquid chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.

-

Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in MS/MS mode to confirm the identity of key metabolites.

-

Isotopologue Distribution Analysis: The raw data will contain mass spectra for each metabolite, showing the distribution of different isotopologues (M+0, M+1, M+2, etc., where M is the monoisotopic mass). This distribution reflects the number of ¹³C atoms incorporated into the molecule. Specialized software is used to correct for the natural abundance of ¹³C and determine the fractional enrichment.

Protocol 4: NMR Spectroscopy Analysis

-

Sample Preparation: The extracted metabolites are lyophilized and reconstituted in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

-

NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. One-dimensional (1D) ¹³C NMR can provide information on the overall labeling of different carbon positions. Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC, can provide more detailed information on the specific positions of ¹³C incorporation.

-

Spectral Analysis: Analyze the NMR spectra to identify and quantify the ¹³C-labeled metabolites. The chemical shifts and coupling patterns provide structural information that aids in metabolite identification.

Data Presentation and Interpretation

Quantitative data from D-Gulose-¹³C tracing experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Key Metabolites

| Metabolite | Time Point 1 (e.g., 1 hr) | Time Point 2 (e.g., 4 hr) | Time Point 3 (e.g., 8 hr) | Time Point 4 (e.g., 24 hr) |

| D-Gulose-6-phosphate | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment |

| Fructose-6-phosphate | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment |

| Pyruvate | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment |

| Lactate | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment |

| Citrate | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment |

| Ribose-5-phosphate | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment | % ¹³C Enrichment |

Table 2: Isotopologue Distribution of a Key Metabolite (e.g., Pyruvate)

| Isotopologue | Time Point 1 | Time Point 2 | Time Point 3 | Time Point 4 |

| M+0 | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) |

| M+1 | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) |

| M+2 | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) |

| M+3 | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) | Relative Abundance (%) |

Signaling Pathway Interactions

The metabolism of sugars is intricately linked to cellular signaling pathways that regulate cell growth, proliferation, and survival. While direct signaling effects of D-Gulose are not well-documented, its metabolism is likely to influence key signaling nodes. For example, alterations in the levels of glycolytic or PPP intermediates can impact pathways such as the AMP-activated protein kinase (AMPK) and mTOR pathways.

Caption: Potential interactions of D-Gulose metabolism with key signaling pathways.

Applications in Drug Development

Understanding the metabolic fate of D-Gulose can have significant implications for drug development.

-

Oncology: Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Investigating how cancer cells metabolize D-Gulose could reveal novel therapeutic targets.

-

Metabolic Diseases: The impact of rare sugars on glucose and lipid metabolism is an active area of research. Tracing D-Gulose metabolism can help elucidate its potential role in managing conditions like diabetes and obesity.

-

Pharmacokinetics: If D-Gulose is being developed as a therapeutic agent or an excipient, understanding its metabolic stability and clearance is crucial for determining its pharmacokinetic profile.

Conclusion

The use of D-Gulose-¹³C as a metabolic tracer offers a powerful approach to unravel the complexities of rare sugar metabolism. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of D-Gulose and its impact on cellular physiology. By combining stable isotope tracing with advanced analytical techniques and computational modeling, it is possible to gain unprecedented insights into the metabolic pathways and regulatory networks influenced by this rare sugar, ultimately paving the way for novel therapeutic and nutraceutical applications.

References

- 1. Metabolic engineering pathways for rare sugars biosynthesis, physiological functionalities, and applications-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

D-Gulose-13C as a Tracer for Non-Glycolytic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of D-gulose specifically labeled with Carbon-13 (D-gulose-13C) as a metabolic tracer is not widely documented in publicly available scientific literature. Therefore, this technical guide provides a theoretical framework for its application based on the well-established principles of stable isotope tracing with other monosaccharides, such as D-glucose-13C. The experimental protocols and potential metabolic pathways described herein are extrapolations and should be adapted and validated empirically.

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes.[1][2] While D-glucose-13C has been extensively used to probe central carbon metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle, there is a growing interest in understanding non-glycolytic pathways that are crucial for cellular biosynthesis, redox balance, and signaling.[3][4] D-gulose, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, presents a unique chemical structure that may favor its entry into alternative metabolic routes. This guide explores the theoretical use of this compound as a tracer to investigate these non-glycolytic pathways.

While D-glucose is the primary energy source for most organisms and is readily metabolized through glycolysis, other sugars can enter cellular metabolism at various points.[5] D-gulose has been reported to have insulin-like effects and can be metabolized by the liver. Its structural differences from glucose suggest that it may be a poor substrate for the initial enzymes of glycolysis, potentially diverting it towards other metabolic fates.

Theoretical Applications of this compound in Tracing Non-Glycolytic Pathways

The primary non-glycolytic pathways of interest for tracing with this compound include the Pentose Phosphate Pathway (PPP) and the Hexosamine Biosynthetic Pathway (HBP).

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway that runs parallel to glycolysis and is responsible for producing NADPH, essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. The entry point into the PPP is the conversion of glucose-6-phosphate. If D-gulose can be phosphorylated to gulose-6-phosphate, it could theoretically enter the PPP. Tracing the fate of the 13C label from gulose would provide insights into the flux through this pathway.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is another branch of glucose metabolism that utilizes fructose-6-phosphate to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. Glycosylation is a critical post-translational modification that impacts protein function, localization, and stability. Given that the HBP diverts from glycolysis, a tracer that is less readily committed to glycolysis, such as this compound, could be a valuable tool to specifically interrogate this pathway.

Proposed Metabolic Fate of this compound

The following diagram illustrates the hypothetical entry of this compound into the Pentose Phosphate Pathway and the Hexosamine Biosynthetic Pathway.

References

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Position-Specific D-Gulose-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the proposed chemical synthesis of position-specific ¹³C-labeled D-gulose, a rare sugar of significant interest in metabolic research. While a standardized, direct chemical synthesis protocol for position-specific D-Gulose-¹³C is not extensively documented, this note outlines a plausible synthetic strategy based on established carbohydrate chemistry principles. The protocols and application notes are designed to guide researchers in the synthesis and use of this valuable tracer for studying metabolic pathways.

Application Notes

Introduction

D-Gulose is a rare aldohexose sugar and an epimer of D-galactose. Its scarcity in nature makes it a valuable but expensive compound for research. The stable isotope-labeled version, position-specific D-Gulose-¹³C, serves as a powerful tracer in metabolic studies. By introducing a ¹³C label at a specific carbon position, researchers can track the journey of the gulose molecule through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1][2]. This allows for the elucidation of metabolic fluxes and the identification of novel metabolic pathways involving rare sugars.

Applications in Metabolic Research and Drug Development

-

Metabolic Pathway Tracing: Position-specific D-Gulose-¹³C can be used to investigate the metabolism of rare sugars in cells and organisms. By following the ¹³C label, researchers can determine the extent to which D-gulose enters central carbon metabolism, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle[3][4][5]. This is crucial for understanding the metabolic fate of rare sugars and their potential physiological roles.

-

Elucidating Enzyme Mechanisms: The labeled gulose can be used as a substrate to study the kinetics and mechanisms of enzymes involved in rare sugar metabolism. The position of the label can provide insights into bond cleavage and formation steps during enzymatic reactions.

-

Drug Development and Glycobiology: Glycosylation, the enzymatic process of attaching glycans (sugar chains) to proteins and lipids, is critical in many biological processes. Aberrant glycosylation is a hallmark of various diseases, including cancer. Position-specific D-Gulose-¹³C can be used to study the incorporation of rare sugars into glycoconjugates, potentially leading to the development of novel therapeutic agents that target glycosylation pathways.

-

Negative Control in Glucose Metabolism Studies: In studies focusing on D-glucose metabolism, labeled D-gulose can serve as an excellent negative control. Since many glucose transporters and metabolic enzymes have lower affinity for D-gulose, comparing its uptake and metabolism to that of D-glucose can help distinguish specific from non-specific processes.

Proposed Chemical Synthesis Protocol

The following is a proposed multi-step chemical synthesis for preparing D-Gulose-¹³C, for example, [1-¹³C]-D-Gulose, starting from a commercially available labeled precursor, [1-¹³C]-D-Glucose. This strategy involves the epimerization of D-glucose at the C-3 position.

Overall Synthetic Workflow

Caption: Proposed workflow for the synthesis of [1-¹³C]-D-Gulose.

Experimental Protocols

Step 1: Protection of [1-¹³C]-D-Glucose

-

Objective: To protect the hydroxyl groups at C-1, C-2, C-5, and C-6 to allow for selective oxidation at C-3.

-

Protocol:

-

Suspend [1-¹³C]-D-Glucose in anhydrous acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with sodium bicarbonate and filter the mixture.

-

Evaporate the solvent under reduced pressure to obtain the crude product, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-1-¹³C.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Oxidation at C-3

-

Objective: To oxidize the free hydroxyl group at the C-3 position to a ketone.

-

Protocol:

-

Dissolve the protected glucose from Step 1 in a suitable solvent system (e.g., dichloromethane and water).

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose-1-¹³C.

-

Step 3: Stereoselective Reduction of the Ketone

-

Objective: To reduce the ketone at C-3 to a hydroxyl group with the gulo configuration.

-

Protocol:

-

Dissolve the ketone from Step 2 in a suitable solvent like methanol or ethanol at 0 °C.

-

Add a reducing agent that favors the formation of the D-gulo epimer, such as sodium borohydride. The stereoselectivity of the reduction is a critical step.

-

Stir the reaction at low temperature and allow it to warm to room temperature.

-

Quench the reaction with acetic acid and evaporate the solvent.

-

Purify the resulting 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose-1-¹³C by column chromatography.

-

Step 4: Deprotection to Yield [1-¹³C]-D-Gulose

-

Objective: To remove the isopropylidene protecting groups to obtain the final product.

-

Protocol:

-

Dissolve the protected gulose from Step 3 in an aqueous solution of a mild acid (e.g., trifluoroacetic acid or dilute HCl).

-

Heat the reaction mixture gently (e.g., 40-50 °C) and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Purify the final product, [1-¹³C]-D-Gulose, by recrystallization or column chromatography on a suitable resin to remove salts and byproducts.

-

Quantitative Data Summary

The following table summarizes the hypothetical yields and isotopic enrichment for each step of the synthesis. Actual yields may vary depending on reaction conditions and scale.

| Step | Product | Starting Material | Hypothetical Yield (%) | Isotopic Enrichment (%) |

| 1 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose-1-¹³C | [1-¹³C]-D-Glucose | 85-95 | >99 |

| 2 | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose-1-¹³C | Protected Glucose | 70-80 | >99 |

| 3 | 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose-1-¹³C | Ketone Intermediate | 60-70 (gulo-isomer) | >99 |

| 4 | [1-¹³C]-D-Gulose | Protected Gulose | 90-98 | >99 |

| Overall | [1-¹³C]-D-Gulose | [1-¹³C]-D-Glucose | ~35-55 | >99 |

Signaling Pathways

Insulin Signaling Pathway and Glucose Uptake

The insulin signaling pathway is a primary regulator of glucose homeostasis, promoting the uptake of glucose into muscle and fat cells. While D-gulose is not the primary substrate, understanding this pathway is fundamental for any study involving glucose metabolism.

Caption: Insulin signaling pathway leading to glucose uptake.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. metsol.com [metsol.com]

- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Proposed Chemoenzymatic Pathway for the Synthesis of D-Gulose-1-¹³C from D-Sorbitol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Gulose is a rare aldohexose sugar, an epimer of D-galactose at C3 and D-glucose at C3 and C4, which has garnered interest in glycobiology and pharmaceutical research. The synthesis of isotopically labeled rare sugars, such as D-Gulose-1-¹³C, is crucial for metabolic flux analysis, tracer studies in drug development, and as internal standards for quantitative mass spectrometry.[1][2] Direct enzymatic synthesis pathways for many rare sugars from common substrates are often not established. This document outlines a proposed multi-step chemoenzymatic pathway for the synthesis of D-Gulose-1-¹³C, commencing with the commercially available D-Glucose-¹³C. The core of this proposed synthesis involves the enzymatic conversion of D-Sorbitol-1-¹³C to an intermediate that can be further isomerized to D-Gulose-1-¹³C, leveraging principles of the "Izumoring" strategy for rare sugar production.[3][4]

Proposed Synthesis Pathway Overview

A direct, single-enzyme conversion from D-sorbitol to D-gulose is not well-documented. Therefore, we propose a four-step chemoenzymatic pathway that begins with the chemical reduction of D-Glucose-1-¹³C to produce the labeled D-Sorbitol-1-¹³C substrate. This is followed by a two-step enzymatic cascade and a final purification step.

The proposed workflow is as follows:

-

Chemical Hydrogenation: D-Glucose-1-¹³C is chemically reduced to D-Sorbitol-1-¹³C.

-

Enzymatic Oxidation: D-Sorbitol-1-¹³C is oxidized to L-Sorbose-1-¹³C using Sorbitol Dehydrogenase.

-

Enzymatic Isomerization: L-Sorbose-1-¹³C is isomerized to a mixture containing D-Gulose-1-¹³C and its epimer, D-Idose-1-¹³C, using an appropriate isomerase.

-

Chromatographic Purification: The final product, D-Gulose-1-¹³C, is separated from the reaction mixture.

Visualized Experimental Workflow

Caption: Proposed chemoenzymatic workflow for D-Gulose-1-¹³C synthesis.

Experimental Protocols

Materials and Reagents

-

D-Glucose-¹³C₆ (99%) (Commercially available, e.g., from Cambridge Isotope Laboratories, Inc.).[5]

-

Raney Nickel or Ruthenium on carbon (Ru/C) catalyst.

-

Sorbitol Dehydrogenase (SDH/L-iditol 2-dehydrogenase, e.g., from sheep liver, EC 1.1.1.14).

-

D-xylose isomerase (EC 5.3.1.5).

-

NAD⁺ (β-Nicotinamide adenine dinucleotide).

-

All necessary buffers, solvents (HPLC grade), and reagents for derivatization (for GC-MS analysis).

Protocol 1: Chemical Hydrogenation of D-Glucose-1-¹³C to D-Sorbitol-1-¹³C

This protocol is adapted from established methods for the catalytic hydrogenation of D-glucose.

-

Reactor Setup: Prepare a high-pressure batch reactor.

-

Reaction Mixture: Dissolve D-Glucose-1-¹³C (e.g., 10 g) in deionized water to make a 10-20% (w/v) solution.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney Nickel or 5% Ru/C) at a catalyst-to-glucose ratio of approximately 5-15% by weight.

-

Hydrogenation: Seal the reactor, purge with N₂, and then pressurize with H₂ gas to 3-5 MPa.

-

Reaction Conditions: Heat the mixture to 100-130°C with vigorous stirring (e.g., 600 rpm) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing for glucose consumption via HPLC.

-